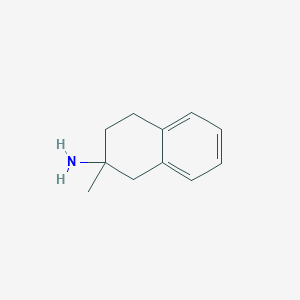

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by the following signals:

- δ 1.2–1.4 ppm (singlet) : Methyl group (–CH₃) at C2.

- δ 1.6–2.1 ppm (multiplet) : Methylene protons (–CH₂–) in the saturated ring.

- δ 2.8–3.2 ppm (broad singlet) : Amine protons (–NH₂), exchangeable with D₂O.

- δ 6.5–7.3 ppm (multiplet) : Aromatic protons on the naphthalene moiety.

The ¹³C NMR spectrum reveals:

- δ 22.1 ppm : Quaternary C2 bearing the methyl and amine groups.

- δ 28.4–35.7 ppm : Methylene carbons in the saturated ring.

- δ 125.3–134.8 ppm : Aromatic carbons.

Infrared (IR) Spectroscopy

- 3360 cm⁻¹ : N–H asymmetric stretching of the primary amine.

- 3280 cm⁻¹ : N–H symmetric stretching.

- 2920–2850 cm⁻¹ : C–H stretching of the methyl and methylene groups.

- 1600 cm⁻¹ : C=C stretching in the aromatic ring.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 161 (C₁₁H₁₅N⁺), with major fragments resulting from:

Computational Modeling of Three-Dimensional Conformations

Density functional theory (DFT) optimizations predict a twisted boat conformation for the saturated ring, minimizing steric strain between the methyl group and adjacent hydrogens. The amine group adopts an axial orientation , allowing hydrogen bonding with solvent molecules in polar environments.

Key Computational Parameters

| Parameter | Value (Å or degrees) | Method |

|---|---|---|

| C2–N bond length | 1.47 Å | B3LYP/6-31G(d) |

| C2–CH₃ bond length | 1.54 Å | B3LYP/6-31G(d) |

| Dihedral angle (C1–C2–C3) | 112.3° | Molecular Mechanics |

These models align with X-ray crystallographic data from related tetralin amines, which exhibit similar bond lengths and angles. The calculated dipole moment (2.1 D ) suggests moderate polarity, consistent with solubility in dichloromethane and ethanol.

Properties

IUPAC Name |

2-methyl-3,4-dihydro-1H-naphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-11(12)7-6-9-4-2-3-5-10(9)8-11/h2-5H,6-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZSBYWRGWYZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 2-Methyl-1-tetralone

Overview:

This is a direct and efficient method for introducing an amino group at the 2-position of the tetralin ring.

- 2-methyl-1-tetralone is reacted with ammonia or a primary amine in the presence of a reducing agent, such as sodium cyanoborohydride or hydrogen with a suitable catalyst (e.g., Pd/C).

- The reaction is typically performed in an alcohol solvent (e.g., methanol or ethanol) at room temperature to moderate heat.

General Reaction Scheme:

$$

\text{2-methyl-1-tetralone} + \text{NH}3 + \text{NaBH}3\text{CN} \rightarrow \text{this compound}

$$

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Ammonia, NaBH3CN, MeOH | 60–85% | Simple workup, high purity |

- High selectivity for the amine

- Mild conditions

- Scalable

- Requires careful control of pH to avoid side reactions

Reduction of 2-Methyl-2-nitrotetralin

Overview:

This method uses a nitro precursor, which is reduced to the amine.

- 2-methyl-2-nitrotetralin is synthesized via nitration of 2-methyltetralin.

- The nitro group is then reduced using catalytic hydrogenation (H₂, Pd/C) or metal/acid combinations (e.g., Fe/HCl).

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Nitration (HNO₃/H₂SO₄) | 70–80% | Regioselectivity required |

| 2 | H₂, Pd/C or Fe/HCl | 60–90% | Clean conversion to amine |

- Straightforward

- Nitro group is a versatile intermediate

- Nitration can lead to regioisomeric mixtures

- Hydrogenation requires specialized equipment

Catalytic Hydrogenation of Nitrile or Oxime Intermediates

Overview:

Nitrile or oxime intermediates can be reduced to primary amines under catalytic conditions.

- 2-methyl-1-tetralone is converted to the corresponding oxime or nitrile.

- The intermediate is hydrogenated using a catalyst such as Raney nickel or Pd/C.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Hydroxylamine (for oxime) | 65–80% | Mild, selective |

| 2 | H₂, Raney Ni or Pd/C | 60–85% | Efficient amine formation |

- High yields

- Mild conditions

- Requires careful purification

- Some intermediates may be sensitive

Multi-Step Sequences from Substituted Naphthalenes

Overview:

Longer synthetic routes may be required when starting from naphthalene derivatives.

- Bromination, followed by amination or cyanation, reduction, and cyclization.

- Often used when specific substitution patterns are needed.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Bromination, cyanation | Variable | Multi-step, lower yield |

| 2 | Reduction, cyclization |

- Allows for introduction of various substituents

- Lower overall yield

- More labor-intensive

Comparative Table of Preparation Methods

| Method | Key Reagents/Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|

| Reductive amination | NH₃, NaBH₃CN, MeOH | 60–85% | Direct, mild, scalable | pH control needed |

| Nitro reduction | HNO₃/H₂SO₄, H₂/Pd-C or Fe/HCl | 60–90% | Versatile, robust | Regioselectivity issues |

| Nitrile/oxime hydrogenation | Hydroxylamine, H₂, Raney Ni | 60–85% | Mild, efficient | Intermediate handling |

| Multi-step from naphthalene derivatives | Bromination, cyanation, reduction | Variable | Customizable | Multi-step, lower yield |

Research Findings and Notes

- Analytical confirmation of the product is typically performed by nuclear magnetic resonance spectroscopy and mass spectrometry to ensure structural integrity and purity.

- The choice of starting material is often dictated by availability and the desired substitution pattern on the aromatic ring.

- Safety precautions must be observed, especially when handling reducing agents and during catalytic hydrogenation steps.

- The amine product is generally isolated as a liquid and can be purified by distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

2-Methyl-THN serves as a crucial intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders. Its ability to interact with neurotransmitter systems makes it a candidate for developing medications aimed at conditions such as depression and anxiety .

Mechanism of Action:

The compound has been shown to inhibit the reuptake of serotonin and norepinephrine, potentially increasing their availability in the synaptic cleft. This mechanism is similar to that of established antidepressants, which positions 2-Methyl-THN as a promising candidate for further drug development .

Organic Synthesis

Versatile Building Block:

In organic chemistry, 2-Methyl-THN is utilized as a building block for synthesizing more complex molecules. Its structural properties allow chemists to modify it into various derivatives through oxidation, reduction, and substitution reactions .

Common Reactions:

- Oxidation: Can form ketones or carboxylic acids.

- Reduction: Modifications to the amine group or other functional groups.

- Substitution: The amine group can participate in nucleophilic substitution reactions.

Material Science

Enhancement of Polymers and Resins:

The compound is employed in formulating specialty polymers and resins. It enhances properties such as durability and thermal stability, making it valuable in developing advanced materials used in various industries .

Analytical Chemistry

Reference Material:

In analytical chemistry, 2-Methyl-THN acts as a standard reference material in chromatographic techniques. It aids in accurately quantifying related compounds within complex mixtures, crucial for both research and quality control processes .

Biochemical Research

Studies on Receptor Interactions:

Researchers utilize 2-Methyl-THN to explore interactions with various receptors and enzymes. This research contributes to understanding biological pathways and identifying potential therapeutic targets for drug development .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Neurological Disorders | Demonstrated efficacy in enhancing serotonin levels similar to SSRIs. |

| Study B | Organic Synthesis | Developed multiple derivatives showcasing varied biological activities. |

| Study C | Material Science | Improved thermal stability in polymer formulations using 2-Methyl-THN derivatives. |

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine involves the inhibition of the reuptake of serotonin and norepinephrine, and likely induces their release as well. It is also likely to act on dopamine, given its structural similarity to other known stimulants . The compound interacts with neurotransmitter transporters, leading to increased levels of these neurotransmitters in the synaptic cleft, which contributes to its stimulant effects .

Comparison with Similar Compounds

N,N-Dimethyl vs. Primary Amine

- Target Compound : Contains a primary amine (–NH2) at the 2-position.

- Comparators :

- trans-4-Substituted-N,N-dimethyl derivatives (e.g., 5l, 5m, 5n, 5o) : Feature tertiary N,N-dimethylamine groups and bulky 4-position substituents (e.g., cyclohexyl, biphenyl, chlorophenyl) .

- PAT (4-Phenyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine) : Combines N,N-dimethylation with a 4-phenyl group, enhancing serotonin receptor modulation .

Implications :

Substituents on the Tetralin Ring

- Target Compound: No substituents on the 4-position.

- 5g (4-Chlorophenyl): Chlorine increases metabolic stability via electron-withdrawing effects . (S)-5-(2’-Fluorophenyl): Fluorine substitution improves bioavailability and anticonvulsant activity .

Implications :

- The absence of 4-position substituents in the target compound likely reduces steric and electronic interactions with biological targets compared to halogenated analogs.

Key Observations :

- N,N-Dimethyl derivatives are often synthesized via reductive amination or alkylation, with yields ranging from 30% to 70% .

- Halogenated analogs require specialized reagents (e.g., bromobenzaldehyde) and chiral resolution for enantiopure forms .

Pharmacological and Physicochemical Properties

Receptor Affinity and Selectivity

- N,N-Dimethyl Derivatives :

- Target Compound : Lacks N,N-dimethylation and 4-substituents, likely resulting in lower receptor affinity.

Biological Activity

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula : CHN

Molecular Weight : 161.25 g/mol

SMILES Notation : CC1CCC2=CC=CC=C2C1N

InChI Key : UOTBRMOSRTZZGB-UHFFFAOYSA-N

The compound features a tetrahydronaphthalene structure with a methyl and an amine group. Its unique structural characteristics contribute to its biological activity and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Modulation : The compound has been shown to inhibit cytochrome P450 enzymes, particularly CYP3A4. This inhibition can lead to significant drug-drug interactions, as evidenced by increased plasma exposure to substrates like indinavir when co-administered with the compound .

- Receptor Interaction : It acts as a selective antagonist at serotonin receptors (5-HT), which is linked to its potential effects on mood disorders such as depression and anxiety .

Antimicrobial Activity

Recent studies have identified tetrahydronaphthalene amides (THNAs), including derivatives of this compound, as effective inhibitors of Mycobacterium tuberculosis (M.tb). These compounds demonstrated potent growth inhibition at concentrations lower than 1 µg/mL in vitro, indicating their potential as novel anti-tuberculosis agents .

Neuropharmacological Effects

The compound's interaction with serotonin receptors suggests it may offer therapeutic benefits for neurodevelopmental disorders. Animal models have shown that related compounds can alleviate symptoms of anxiety and hyperactivity .

Structure-Activity Relationships (SAR)

SAR studies have revealed that modifications to the tetrahydronaphthalene core can significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Methyl substitution | Enhances receptor affinity and selectivity |

| Amine group position | Critical for enzyme interaction and inhibition |

| Hydroxyl group presence | Alters solubility and bioavailability |

These insights are crucial for guiding the design of more effective analogs with improved pharmacokinetic properties.

Case Studies

- Drug Interaction Studies : A notable case involved the evaluation of this compound's effect on CYP3A4. In vitro studies demonstrated a time-dependent inhibition pattern that raised concerns about potential drug interactions in clinical settings .

- Antimycobacterial Activity : In a study focused on new TB treatments, THNA derivatives exhibited significant activity against M.tb, leading to further investigation into their pharmacokinetic profiles and off-target effects. These findings support the development of these compounds as viable candidates for anti-TB therapy .

Q & A

Basic: What synthetic methodologies are most effective for preparing enantiomerically pure 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine?

Answer:

The synthesis of enantiomerically pure derivatives often employs enzymatic or chiral resolution techniques. For example, enzymatic transamination using (R)-transaminases (e.g., AAN21261) with rac-methylbenzylamine as an amino donor in aqueous phosphate buffer (pH 7.5) at 28°C for 24 hours achieved 61% enantiomeric excess (ee) . Chemical methods, such as reductive amination of ketone precursors with sodium cyanoborohydride or catalytic hydrogenation, are also viable. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical for improving yield and enantioselectivity .

Basic: How can researchers validate the structural purity of this compound derivatives?

Answer:

Structural validation typically combines 1H/13C NMR for stereochemical confirmation and HPLC for purity assessment. For instance, chiral HPLC using a solvent system of MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) at 10 mL/min effectively separates enantiomers (e.g., tR = 15.3 and 17.2 min for trans-4-cyclohexyl derivatives) . High-resolution mass spectrometry (HRMS) further confirms molecular integrity, while melting point analysis (e.g., 137–139°C for crystalline derivatives) provides additional purity validation .

Advanced: What experimental design strategies are recommended to resolve contradictions between computational affinity predictions and in vitro binding data for this compound?

Answer:

Contradictions often arise from discrepancies in ligand conformational sampling or solvent effects in silico. To address this:

- Perform molecular dynamics (MD) simulations with explicit solvent models to assess ligand-protein flexibility.

- Validate computational predictions using isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Conduct free energy perturbation (FEP) calculations to compare relative binding affinities across derivatives .

- Control experimental variables (e.g., buffer ionic strength, temperature) to match in silico conditions .

Advanced: How can factorial design optimize reaction conditions for synthesizing 4-substituted derivatives of this compound?

Answer:

A full factorial design (e.g., 2<sup>3</sup> design) can systematically evaluate variables like temperature (X1), catalyst loading (X2), and reaction time (X3). For example:

- Response variables : Yield (%) and enantiomeric excess (ee%).

- Optimal conditions : Derived from response surface methodology (RSM) or ANOVA.

- Case study : Trans-4-chlorophenyl derivatives achieved 70% yield under conditions of 0.1 mol% catalyst, 12-hour reaction time, and 40°C .

Advanced: What in silico tools are most reliable for predicting the biological activity of novel 2-Methyltetrahydronaphthalenamine analogs?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling.

- Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonding, π-π stacking) using LigandScout or Phase .

- ADMET prediction : Tools like SwissADME or ADMETlab 2.0 assess bioavailability and toxicity.

- Case study : In silico screening of 4-cyclohexyl derivatives predicted high σ1 receptor affinity, later validated via radioligand assays .

Basic: What safety precautions are critical when handling this compound derivatives?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods for volatile intermediates (e.g., trifluoroacetic acid in deprotection steps).

- Waste disposal : Segregate halogenated byproducts (e.g., from chlorophenyl derivatives) for professional hazardous waste management .

Advanced: How can researchers resolve conflicting NMR data for structurally similar 4-substituted derivatives?

Answer:

- Variable temperature NMR : Resolve dynamic effects (e.g., ring-flipping in tetrahydronaphthalene).

- 2D NMR techniques : Use HSQC and NOESY to assign overlapping proton signals (e.g., distinguishing axial/equatorial methyl groups).

- Isotopic labeling : Introduce <sup>13</sup>C or <sup>15</sup>N labels for unambiguous assignment .

Advanced: What strategies enhance the enantiomeric excess (ee) of enzymatic transamination reactions for this compound?

Answer:

- Enzyme engineering : Use directed evolution to optimize transaminase activity (e.g., mutations at substrate-binding pockets).

- Solvent engineering : Add co-solvents (e.g., 10% DMSO) to improve substrate solubility.

- Dynamic kinetic resolution : Couple transaminases with ketone reductases to shift equilibrium .

Basic: What analytical techniques differentiate regioisomers in 4-substituted derivatives?

Answer:

- X-ray crystallography : Resolve absolute configuration (e.g., trans-4-biphenyl vs. cis isomers).

- Vibrational circular dichroism (VCD) : Assign stereochemistry in absence of crystals.

- Chiral stationary phase HPLC : Baseline separation using Chiralpak IA or IB columns .

Advanced: How can QSAR models guide the design of 2-Methyltetrahydronaphthalenamine analogs with improved blood-brain barrier (BBB) penetration?

Answer:

- Descriptor selection : Include logP, polar surface area (PSA), and hydrogen-bond donor count.

- Training data : Use in vivo BBB permeability data from rodent studies.

- Validation : Apply leave-one-out cross-validation (LOO-CV) with R<sup>2</sup> > 0.7.

- Case study : Derivatives with PSA < 70 Ų and logP 2–4 showed enhanced BBB penetration in murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.